molecular formula C13H7N3 B175917 1,10-Phenanthroline-5-carbonitrile CAS No. 1082-21-9

1,10-Phenanthroline-5-carbonitrile

Cat. No.: B175917
CAS No.: 1082-21-9
M. Wt: 205.21 g/mol
InChI Key: WYVVBWVHLKJJTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,10-Phenanthroline-5-carbonitrile is an organic compound with the chemical formula C13H7N3. It is a derivative of 1,10-phenanthroline, a well-known nitrogen heterocycle. This compound is notable for its applications in various fields, including chemistry, biology, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,10-Phenanthroline-5-carbonitrile can be synthesized through several methods. One common approach involves the Skraup reaction, which uses acrolein and 8-aminoquinoline as starting materials. This reaction is typically catalyzed by deep eutectic solvents, which provide a more efficient and environmentally friendly alternative to traditional catalysts like sulfuric acid . The reaction conditions include a temperature range of 140°C and a reaction time of 48 hours .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of deep eutectic solvents in industrial settings is advantageous due to their lower cost and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1,10-Phenanthroline-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted phenanthroline derivatives, which have applications in coordination chemistry and materials science .

Scientific Research Applications

1,10-Phenanthroline-5-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,10-phenanthroline-5-carbonitrile involves its ability to chelate metal ions. This chelation disrupts metal-dependent biological processes, making it useful in inhibiting enzymes and other metalloproteins. The compound can also induce autophagy in cells, which is a process of cellular degradation and recycling .

Comparison with Similar Compounds

Uniqueness: 1,10-Phenanthroline-5-carbonitrile is unique due to its specific functional group (carbonitrile), which imparts distinct chemical reactivity and biological activity. This makes it particularly useful in applications requiring selective metal ion chelation and specific biochemical interactions .

Properties

IUPAC Name

1,10-phenanthroline-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7N3/c14-8-10-7-9-3-1-5-15-12(9)13-11(10)4-2-6-16-13/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVVBWVHLKJJTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357582
Record name 1,10-phenanthroline-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082-21-9
Record name 1,10-phenanthroline-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,10-Phenanthroline-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
1,10-Phenanthroline-5-carbonitrile
Reactant of Route 3
Reactant of Route 3
1,10-Phenanthroline-5-carbonitrile
Reactant of Route 4
Reactant of Route 4
1,10-Phenanthroline-5-carbonitrile
Reactant of Route 5
Reactant of Route 5
1,10-Phenanthroline-5-carbonitrile
Reactant of Route 6
Reactant of Route 6
1,10-Phenanthroline-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.